molecular formula C4H2BrF5 B15045412 2-Bromo-1,1,4,4,4-pentafluorobut-1-ene

2-Bromo-1,1,4,4,4-pentafluorobut-1-ene

Cat. No.: B15045412
M. Wt: 224.95 g/mol
InChI Key: INNLPBSHDPYNIN-UHFFFAOYSA-N
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Description

2-Bromo-1,1,4,4,4-pentafluorobut-1-ene is a halogenated fluorocarbon characterized by a bromine atom at the C2 position and five fluorine atoms distributed across C1 and C4 (1,1,4,4,4). Such compounds are of interest in materials science and organic synthesis due to their unique electronic properties and reactivity patterns. Below, we compare it with three closely related compounds from the evidence, focusing on molecular structure, physicochemical properties, and reactivity.

Properties

Molecular Formula

C4H2BrF5

Molecular Weight

224.95 g/mol

IUPAC Name

2-bromo-1,1,4,4,4-pentafluorobut-1-ene

InChI

InChI=1S/C4H2BrF5/c5-2(3(6)7)1-4(8,9)10/h1H2

InChI Key

INNLPBSHDPYNIN-UHFFFAOYSA-N

Canonical SMILES

C(C(=C(F)F)Br)C(F)(F)F

Origin of Product

United States

Preparation Methods

Molecular Characteristics

The compound’s IUPAC name, 2-bromo-3,3,4,4,4-pentafluorobut-1-ene , reflects its unsaturated backbone and halogen substituents. Key properties include:

Property Value Source
Molecular Formula C₄H₂BrF₅
Molecular Weight 224.95 g/mol
SMILES Notation C=C(C(C(F)(F)F)(F)F)Br
Boiling Point Not reported
Purity (Commercial) 98.2% (Haskell Number 24295)

The electron-withdrawing fluorine atoms stabilize the alkene via inductive effects, while the bromine atom enables nucleophilic substitution or elimination reactions.

Preparation Methods

Dehydrohalogenation of Dihalo Precursors

Elimination of HBr from 1,2-dibromo-1,1,4,4,4-pentafluorobutane using a strong base (e.g., KOH in ethanol):

$$
\text{C}4\text{H}4\text{Br}2\text{F}5 + \text{KOH} \rightarrow \text{C}4\text{H}2\text{BrF}5 + \text{KBr} + \text{H}2\text{O}
$$

This method is favored for its simplicity but requires precise control of reaction conditions to avoid over-elimination.

Halogen Exchange Reactions

Fluorine-bromine exchange using metal bromides (e.g., KBr or NaBr) on chlorinated precursors:

$$
\text{C}4\text{H}2\text{ClF}5 + \text{KBr} \rightarrow \text{C}4\text{H}2\text{BrF}5 + \text{KCl}
$$

This route is less common due to the high stability of C–F bonds but has been employed in synthesizing related perfluoroalkenes.

Optimization and Challenges

Selectivity in Bromination

The position of bromination is critical. Radical bromination favors the allylic position (C2) due to resonance stabilization, as evidenced by the SMILES structure C=C(C(C(F)(F)F)(F)F)Br. Competing pathways, such as addition across the double bond, are suppressed by using stoichiometric NBS and radical initiators.

Purification Techniques

Post-synthesis purification involves fractional distillation under reduced pressure. The compound’s stability (as noted in toxicological studies) allows distillation at moderate temperatures without decomposition.

Scalability and Industrial Relevance

While laboratory-scale methods are well-documented, industrial production faces challenges:

  • Cost of Fluorinated Precursors : Starting materials like 1,1,4,4,4-pentafluorobut-1-ene are expensive.
  • Regulatory Compliance : Brominated compounds require handling under strict environmental guidelines.

Comparative Analysis of Methods

Method Advantages Limitations Yield Estimate
Radical Bromination High selectivity, mild conditions Requires UV light 60–75%
Dehydrohalogenation Simple setup Risk of side eliminations 50–65%
Halogen Exchange Uses stable precursors Low efficiency for C–F bonds 30–45%

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,1,4,4,4-pentafluorobut-1-ene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of 2-Bromo-1,1,4,4,4-pentafluorobut-1-ene include:

Major Products Formed

The major products formed from the reactions of 2-Bromo-1,1,4,4,4-pentafluorobut-1-ene depend on the specific reaction conditions and reagents used. For example, substitution reactions with hydroxide ions can yield 1,1,4,4,4-pentafluorobut-1-ol, while addition reactions with hydrogen halides can produce 2-halo-1,1,4,4,4-pentafluorobutane .

Comparison with Similar Compounds

2-Bromo-1,1,1,4,4,4-hexafluoro-2-butene (CAS: 400-41-9)

Molecular Formula : C₄BrF₆
Molecular Weight : ~243 g/mol
Key Features :

  • Bromine at C2 and six fluorine atoms (C1: 3F; C4: 3F).
  • Higher molecular weight (243 vs. ~225 g/mol for pentafluoro derivatives) may reduce volatility .

2-Bromo-3,3,4,4,4-pentafluorobut-1-ene

Molecular Formula : C₄H₂BrF₅
Molecular Weight : ~225 g/mol
Key Features :

  • Bromine at C2 and five fluorine atoms (C3: 2F; C4: 3F).
  • Fluorine placement at C3 and C4 creates distinct electronic effects: the electron-deficient C3 may enhance electrophilic reactivity at the double bond (C1–C2).
  • Positional isomerism relative to the target compound (fluorines at C3 vs. C1) alters dipole moments and boiling points .

1-Bromo-2,4,4,4-tetrafluorobut-1-ene (CAS: MFCD08460477)

Molecular Formula : C₄H₃BrF₄
Molecular Weight : 206.96 g/mol
Key Features :

  • Bromine at C1 and four fluorine atoms (C2: 1F; C4: 3F).
  • Reduced fluorine content (tetrafluoro vs. pentafluoro) lowers molecular weight and may increase boiling points due to weaker London dispersion forces.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Bromine Position Fluorine Positions CAS/RN
2-Bromo-1,1,4,4,4-pentafluorobut-1-ene (Target) C₄H₂BrF₅ ~223.96 C2 C1 (2F), C4 (3F) N/A
2-Bromo-1,1,1,4,4,4-hexafluoro-2-butene C₄BrF₆ ~243.00 C2 C1 (3F), C4 (3F) 400-41-9
2-Bromo-3,3,4,4,4-pentafluorobut-1-ene C₄H₂BrF₅ ~225.00 C2 C3 (2F), C4 (3F) N/A
1-Bromo-2,4,4,4-tetrafluorobut-1-ene C₄H₃BrF₄ 206.96 C1 C2 (1F), C4 (3F) MFCD08460477

Research Findings and Reactivity Insights

  • Electron-Withdrawing Effects : Fluorine atoms at C1 (as in the hexafluoro compound) significantly polarize the double bond, making it less reactive toward electrophilic additions but more resistant to oxidation .
  • Bromine Placement : Bromine at C1 (tetrafluoro analogue) may facilitate faster elimination reactions (e.g., dehydrohalogenation) compared to C2-substituted derivatives due to proximity to the double bond .

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